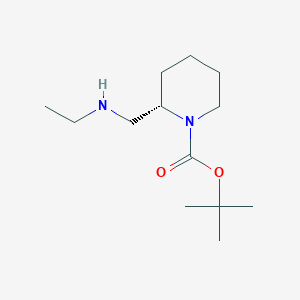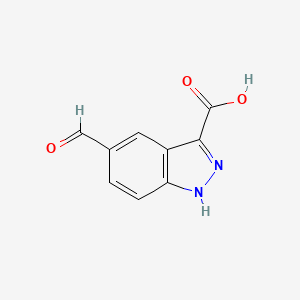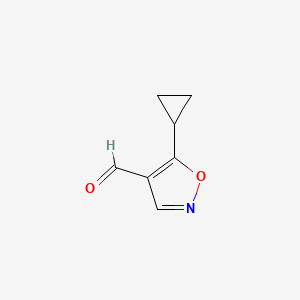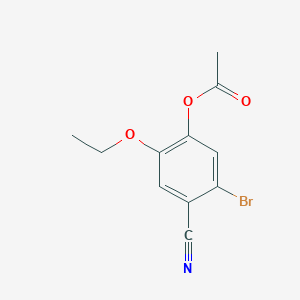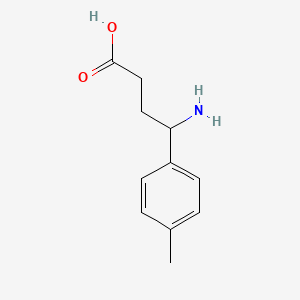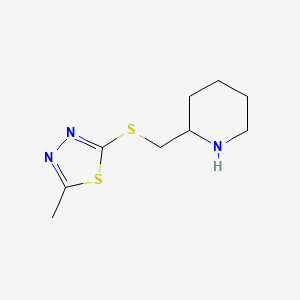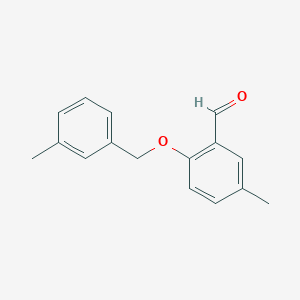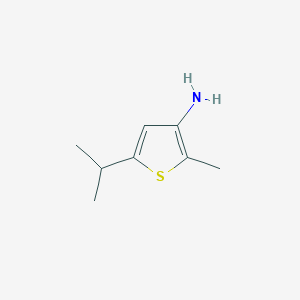
5-Isopropyl-2-methylthiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methylthiophen-3-amine is a heterocyclic organic compound containing a thiophene ring substituted with an isopropyl group and a methyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methylthiophen-3-amine can be achieved through several methods. One common approach involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or nickel, in cross-coupling reactions like the Suzuki–Miyaura coupling, is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-Isopropyl-2-methylthiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylthiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar structural features but different functional groups.
Other Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core but differ in their substituents.
Uniqueness
5-Isopropyl-2-methylthiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C8H13NS/c1-5(2)8-4-7(9)6(3)10-8/h4-5H,9H2,1-3H3 |
InChI Key |
JSZNHUYKKDRWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B12979703.png)
![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)
![Ethyl 3,6,6-trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12979716.png)
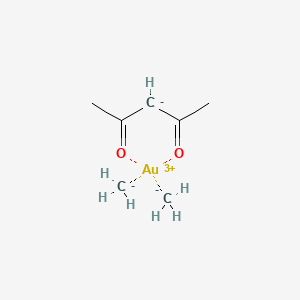
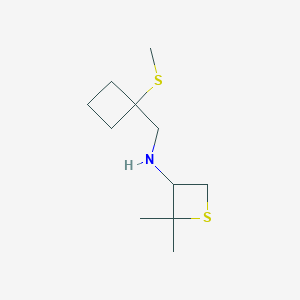

![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)
